molecular formula C20H19NO5 B3175729 (1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate CAS No. 959123-10-5

(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate

Cat. No.: B3175729
CAS No.: 959123-10-5
M. Wt: 353.4 g/mol
InChI Key: YTSJGXXHOSCZHT-QZTJIDSGSA-N
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Description

(1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate is an organic compound that belongs to the class of cyclopentanecarboxylates. These compounds are known for their diverse applications in organic synthesis and potential biological activities. The specific structure of this compound includes a cyclopentane ring, a nitrobiphenyl group, and a carboxylate ester, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, such as cyclization reactions of suitable precursors.

    Introduction of the Nitrobiphenyl Group: The nitrobiphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate biphenyl and nitro precursors.

    Esterification: The final step involves esterification to form the carboxylate ester. This can be achieved using reagents like methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Hydrolysis of Ester: Formation of the corresponding carboxylic acid.

    Electrophilic Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activities. The presence of the nitrobiphenyl group suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals or bioactive compounds.

Industry

In the industrial sector, (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate may be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate: A similar compound without the (1R,2R) stereochemistry.

    Ethyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate: An ethyl ester analog.

    Cyclopentanecarboxylates with different substituents: Compounds with variations in the biphenyl or nitro groups.

Uniqueness

The (1R,2R) stereochemistry of (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate may confer unique properties, such as specific interactions with chiral environments or enhanced reactivity in certain reactions. This stereochemistry can be crucial for its biological activity and selectivity.

Properties

IUPAC Name

methyl (1R,2R)-2-[4-(4-nitrophenyl)benzoyl]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-26-20(23)18-4-2-3-17(18)19(22)15-7-5-13(6-8-15)14-9-11-16(12-10-14)21(24)25/h5-12,17-18H,2-4H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSJGXXHOSCZHT-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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